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molecular formula C8H9N3O B8699349 2-Hydroxymethyl-1-methylimidazo[4,5-c]pyridine

2-Hydroxymethyl-1-methylimidazo[4,5-c]pyridine

Cat. No. B8699349
M. Wt: 163.18 g/mol
InChI Key: JKEBRPUMFBGURJ-UHFFFAOYSA-N
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Patent
US05624935

Procedure details

A solution of 3.00 g of 2-t-butyldimethylsilyloxymethyl-1-methyl-1H-imidazo[4,5-c]pyridine (prepared as described in Preparation 72) in 60 ml of a 1:1: 1 by volume mixture of tetrahydrofuran, acetic acid and water was stirred at room temperature for 1 hour and then at 60° C. for 5 hours. At the end of this time, the reaction mixture was freed from the solvent by distillation. The resulting residue was mixed with an aqueous solution of sodium hydrogencarbonate and then concentrated by evaporation under reduced pressure. The concentrate was purified by column chromatography through silica gel, using a 10:1 by volume mixture of ethyl acetate and methanol as the eluent, to give 1.97 g of the title compound, melting at 285°-290° C.
Name
2-t-butyldimethylsilyloxymethyl-1-methyl-1H-imidazo[4,5-c]pyridine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]1[N:11]([CH3:19])[C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[N:18]=1)(C(C)(C)C)(C)C.O1CCCC1.C(O)(=O)C>O>[OH:8][CH2:9][C:10]1[N:11]([CH3:19])[C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[N:18]=1

Inputs

Step One
Name
2-t-butyldimethylsilyloxymethyl-1-methyl-1H-imidazo[4,5-c]pyridine
Quantity
3 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1N(C2=C(C=NC=C2)N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
At the end of this time, the reaction mixture was freed from the solvent by distillation
ADDITION
Type
ADDITION
Details
The resulting residue was mixed with an aqueous solution of sodium hydrogencarbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of ethyl acetate and methanol as the eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1N(C2=C(C=NC=C2)N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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